molecular formula C21H17F2N3O6S B450204 4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide

4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide

Cat. No.: B450204
M. Wt: 477.4g/mol
InChI Key: WBULCWSSFSCNJT-MSXFZWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide is a complex organic compound with a molecular formula of C21H17F2N3O6S and a molecular weight of 477.4 g/mol. This compound is characterized by the presence of fluorine, nitro, methoxy, and sulfonohydrazide functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the nitrophenoxy intermediate: This involves the nitration of a fluorophenol derivative to introduce the nitro group.

    Sulfonohydrazide formation: The reaction of the intermediate with a sulfonohydrazide reagent under specific conditions to form the final compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide include:

    4-fluoro-N-methylaniline: Used as a model compound to study the biotransformation of secondary aromatic amines.

    4-fluoro-N,N-dimethyl-2-nitroaniline: Utilized in various chemical reactions and studies.

    4-fluoro-2-methoxyaniline: Employed in the synthesis of other complex molecules.

Properties

Molecular Formula

C21H17F2N3O6S

Molecular Weight

477.4g/mol

IUPAC Name

4-fluoro-N-[(Z)-[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C21H17F2N3O6S/c1-31-20-9-2-14(12-24-25-33(29,30)18-6-3-16(22)4-7-18)10-15(20)13-32-21-11-17(23)5-8-19(21)26(27)28/h2-12,25H,13H2,1H3/b24-12-

InChI Key

WBULCWSSFSCNJT-MSXFZWOLSA-N

SMILES

COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-]

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-]

Origin of Product

United States

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